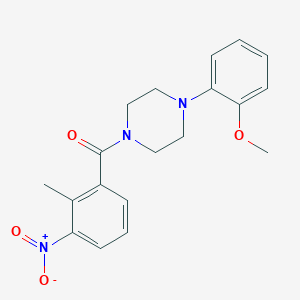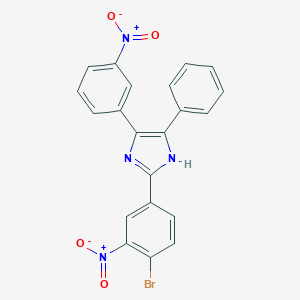
1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. The presence of both methoxy and nitro functional groups in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reactions: The piperazine ring is then functionalized by introducing the 2-methoxy-phenyl group through nucleophilic substitution reactions.
Coupling with Nitrobenzene Derivative: The final step involves coupling the functionalized piperazine with a 2-methyl-3-nitrobenzene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, piperazine derivatives are known for their potential as enzyme inhibitors. This compound could be explored for its ability to inhibit specific enzymes involved in various biological pathways.
Medicine
In medicinal chemistry, 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE may be investigated for its potential therapeutic effects, such as acting as an antagonist or agonist at various receptor sites. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for neurological research.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE likely involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy and nitro groups may further influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE: Unique due to the combination of methoxy and nitro groups.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar piperazine structure but with different functional groups.
Trazodone: Another piperazine derivative used as an antidepressant, differing in its specific functional groups and therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C19H21N3O4 |
|---|---|
分子量 |
355.4g/mol |
IUPAC名 |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C19H21N3O4/c1-14-15(6-5-8-16(14)22(24)25)19(23)21-12-10-20(11-13-21)17-7-3-4-9-18(17)26-2/h3-9H,10-13H2,1-2H3 |
InChIキー |
DELWTZIFAJXCGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B415890.png)

![2-[4-(2-Thienylmethyl)-1-piperazinyl]ethanol](/img/structure/B415893.png)
![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415895.png)
![2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B415897.png)




![N'-[1-(2-ethoxyethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B415906.png)
![Ethyl 2-(1-benzofuran-2-carbonylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B415908.png)
![5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B415910.png)
![3-methyl-N-(2-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B415912.png)
